Cas no 25045-82-3 (6-Nitroimidazo[1,2-a]pyridine)
![6-Nitroimidazo[1,2-a]pyridine structure](https://ja.kuujia.com/scimg/cas/25045-82-3x500.png)
6-Nitroimidazo[1,2-a]pyridine 化学的及び物理的性質
名前と識別子
-
- 6-NITROIMIDAZO[1,2-A]PYRIDINE
- 6-nitro-Imidazo[1,2-a]pyridine
- 6-Nitroimidazo<1,2-a>pyridin
- RXZZQEFTZIHXRI-UHFFFAOYSA-N
- 6-Nitro-imidazo(1,2-a)pyridine
- 6-nitro-4-hydroimidazo[1,2-a]pyridine
- MLS000327531
- HMS2396F15
- Imidazo[1,2-a]pyridine,6-nitro-
- FCH850332
- SBB056293
- VP11645
- RP10272
- TRA0087223
- PB29356
- SY006481
- OR305165
- BP
- AKOS005071329
- A877725
- AC-24364
- FT-0680693
- AMY11988
- SCHEMBL3388838
- AQ-776/42801043
- 25045-82-3
- SMR000180479
- CS-W003249
- 8X-0803
- MFCD05863333
- BP-20256
- EN300-198610
- DTXSID50344325
- IMIDAZO[1,2-A]PYRIDINE, 6-NITRO-
- CHEMBL1379964
- DB-067303
- 6-Nitroimidazo[1,2-a]pyridine
-
- MDL: MFCD05863333
- インチ: 1S/C7H5N3O2/c11-10(12)6-1-2-7-8-3-4-9(7)5-6/h1-5H
- InChIKey: RXZZQEFTZIHXRI-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1C([H])=C([H])C2=NC([H])=C([H])N2C=1[H])=O
計算された属性
- せいみつぶんしりょう: 163.03800
- どういたいしつりょう: 163.038176411g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 192
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.1
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- 色と性状: Pale-yellow to Yellow-brown Solid
- ゆうかいてん: 229-231°
- PSA: 63.12000
- LogP: 1.76570
6-Nitroimidazo[1,2-a]pyridine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H320;H335
- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Room temperature
6-Nitroimidazo[1,2-a]pyridine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-Nitroimidazo[1,2-a]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB514995-10g |
6-Nitroimidazo[1,2-a]pyridine; . |
25045-82-3 | 10g |
€101.30 | 2025-02-14 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052381-100g |
6-Nitroimidazo[1,2-a]pyridine |
25045-82-3 | 98% | 100g |
¥2564 | 2023-04-14 | |
Ambeed | A114991-100g |
6-Nitroimidazo[1,2-a]pyridine |
25045-82-3 | 97% | 100g |
$271.0 | 2025-03-03 | |
eNovation Chemicals LLC | D953438-100g |
Imidazo[1,2-a]pyridine, 6-nitro- |
25045-82-3 | 97% | 100g |
$215 | 2024-06-07 | |
TRC | N030130-2000mg |
6-Nitroimidazo[1,2-a]pyridine |
25045-82-3 | 2g |
$ 735.00 | 2022-06-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-300040A-5g |
6-Nitroimidazo[1,2-a]pyridine, |
25045-82-3 | 5g |
¥1271.00 | 2023-09-05 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N68000-5g |
6-Nitroimidazo[1,2-a]pyridine |
25045-82-3 | 97% | 5g |
¥93.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N68000-25g |
6-Nitroimidazo[1,2-a]pyridine |
25045-82-3 | 97% | 25g |
¥392.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N68000-10g |
6-Nitroimidazo[1,2-a]pyridine |
25045-82-3 | 97% | 10g |
¥164.0 | 2024-07-19 | |
eNovation Chemicals LLC | D305345-1g |
6-Nitroimidazo[1,2-a]pyridine |
25045-82-3 | 98% | 1g |
$200 | 2023-05-14 |
6-Nitroimidazo[1,2-a]pyridine 関連文献
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
-
Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
6-Nitroimidazo[1,2-a]pyridineに関する追加情報
Comprehensive Overview of 6-Nitroimidazo[1,2-a]pyridine (CAS No. 25045-82-3): Properties, Applications, and Research Insights
6-Nitroimidazo[1,2-a]pyridine (CAS No. 25045-82-3) is a heterocyclic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This nitro-substituted imidazopyridine derivative is part of a broader class of imidazo[1,2-a]pyridine compounds, which are known for their diverse biological activities. Researchers and industry professionals frequently search for terms like "6-Nitroimidazo[1,2-a]pyridine synthesis", "CAS 25045-82-3 applications", and "imidazopyridine derivatives", reflecting the growing interest in this compound.
The molecular structure of 6-Nitroimidazo[1,2-a]pyridine combines an imidazole ring fused with a pyridine ring, featuring a nitro group at the 6-position. This configuration contributes to its electron-deficient nature, making it a valuable intermediate in organic synthesis. Recent studies highlight its role in the development of pharmaceutical intermediates and agrochemicals, aligning with trends in sustainable chemistry and green synthesis. Searches for "nitroimidazole derivatives in drug discovery" and "imidazopyridine-based catalysts" underscore its relevance in modern research.
One of the most discussed applications of CAS No. 25045-82-3 is its potential in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug design, often associated with antimicrobial, antiviral, and anti-inflammatory properties. For instance, derivatives of this compound have been explored for their efficacy against resistant bacterial strains, a topic frequently queried as "nitroimidazole antibiotics" or "imidazopyridine antimicrobial agents". This aligns with global concerns about antibiotic resistance and the need for novel therapeutic agents.
In material science, 6-Nitroimidazo[1,2-a]pyridine has shown promise as a building block for functional materials. Its nitro group can undergo selective reduction or substitution reactions, enabling the creation of tailored molecules for optoelectronic applications. Queries such as "nitroimidazopyridine in OLEDs" or "CAS 25045-82-3 in material synthesis" reflect this emerging interest. The compound's ability to participate in cross-coupling reactions further enhances its utility in constructing complex architectures for advanced materials.
From a synthetic perspective, the preparation of 6-Nitroimidazo[1,2-a]pyridine typically involves cyclization reactions of appropriately substituted precursors. Modern methodologies emphasize atom-economy and mild conditions, addressing the demand for green chemistry approaches. Researchers often search for "optimized synthesis of 6-Nitroimidazo[1,2-a]pyridine" or "catalytic routes to imidazopyridines", indicating a focus on process efficiency. Recent advances in flow chemistry and microwave-assisted synthesis have further revitalized interest in this compound's production.
The analytical characterization of CAS No. 25045-82-3 employs techniques such as NMR, HPLC, and mass spectrometry, with particular attention to purity assessment for research applications. Quality control is a recurring theme in searches like "6-Nitroimidazo[1,2-a]pyridine HPLC method" or "imidazopyridine spectral data". These queries highlight the compound's role in high-value research where precise characterization is critical.
Looking ahead, 6-Nitroimidazo[1,2-a]pyridine continues to inspire innovation across multiple disciplines. Its versatility as a chemical building block positions it at the intersection of drug discovery, materials science, and synthetic methodology development. As evidenced by search trends around "imidazo[1,2-a]pyridine future applications" and "nitroheterocycles in sustainable chemistry", this compound remains a focal point for researchers addressing contemporary scientific challenges.
25045-82-3 (6-Nitroimidazo[1,2-a]pyridine) 関連製品
- 1214325-27-5(4-(2-(Chloromethyl)-4-fluorophenyl)pyridine)
- 942069-11-6((5z,8z,11z,14z)-20-hydroxy-n-(2-hydroxyethyl)-5,8,11,14-icosatetr Aenamide)
- 2168122-28-7(2-fluoro-2-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-amine)
- 2377036-13-8(1,1-Dimethylethyl 3-[[(5-chloro-2-pyrazinyl)carbonyl]amino]-1-pyrrolidinecarboxylate)
- 2034495-64-0(3-2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl-1-2-(trifluoromethyl)phenylurea)
- 1366317-85-2((3S)-3-{(tert-butoxy)carbonylamino}-3-(5-methylthiophen-2-yl)propanoic acid)
- 106689-24-1(Octanoic acid,8-(nonylthio)-)
- 726144-38-3(N-Ethyl-4-isothiocyanatobenzenesulfonamide)
- 2138824-55-0(Tert-butyl 2-(2-bromoethenyl)piperidine-1-carboxylate)
- 1694056-44-4(2-{5H,6H,7H,8H-imidazo1,2-apyrimidin-5-yl}-1,3-thiazole)
